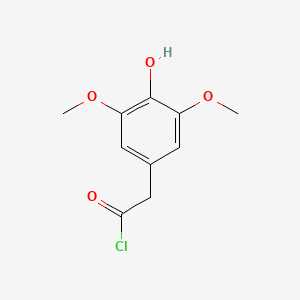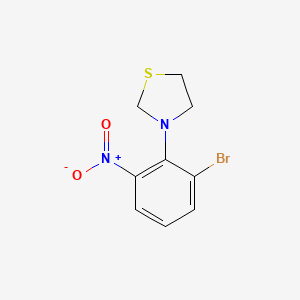
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride
Übersicht
Beschreibung
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride, also known as DMHPAC, is an organic chemical compound used in a variety of scientific research applications. It is a highly reactive compound, containing both an aldehyde group and an acid chloride group, which makes it a useful reagent for chemical synthesis. DMHPAC has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is an important reagent for chemical synthesis, and is widely used in scientific research applications. It has been used in the synthesis of various compounds, such as pyrrolidine derivatives, pyrrolizidine alkaloids, and indole derivatives. 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has also been used to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Wirkmechanismus
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its mechanism of action is dependent on the specific reaction in which it is used. In general, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride acts as a nucleophile, attacking the electrophilic center of the substrate molecule. The reaction proceeds through a nucleophilic substitution reaction, in which the thionyl chloride acts as a leaving group, and the 4-HBA is replaced by the acid chloride group.
Biochemical and Physiological Effects
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its biochemical and physiological effects are largely unknown. However, it has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds. For example, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has been used to investigate the effects of various compounds on the nervous system, as well as their effects on the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its use in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is its high reactivity, which allows for rapid and efficient synthesis of various compounds. However, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is also highly corrosive, and must be handled with caution in order to avoid contact with skin or eyes. Additionally, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has a limited shelf life, and must be stored in a cool, dark place in order to prevent degradation.
Zukünftige Richtungen
The use of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in scientific research is an area of ongoing study, and there are numerous potential future directions for research. One potential direction is to investigate the biochemical and physiological effects of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride on various systems, such as the nervous system, cardiovascular system, and immune system. Additionally, further research could be conducted on the synthesis of new compounds using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride. Finally, further research could be conducted on the advantages and limitations of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in laboratory experiments, in order to optimize its use in scientific research.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHYWKCZMUXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















